Increased Lipophilicity (XlogP = 2) Compared to Non‑Methylated Analog
tert‑butyl N‑(2‑azidoethyl)‑N‑methylcarbamate exhibits a computed XlogP of 2, whereas the non‑methylated comparator tert‑butyl N‑(2‑azidoethyl)carbamate (CAS 117861‑38‑8) has a reported LogP of 1.40‑1.48 [1]. This difference translates to enhanced partitioning into organic solvents and improved recovery in hydrophobic extraction steps.
| Evidence Dimension | Lipophilicity (LogP / XlogP) |
|---|---|
| Target Compound Data | XlogP = 2 |
| Comparator Or Baseline | tert‑butyl N‑(2‑azidoethyl)carbamate, LogP = 1.40‑1.48 |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.6 |
| Conditions | Computed values; standard aqueous/organic partitioning models |
Why This Matters
Higher lipophilicity facilitates extraction into organic phases during work‑up and may influence the passive permeability of PROTAC conjugates.
- [1] Molbase. N‑Boc‑2‑azidoethylamine (CAS 117861‑38‑8). LogP = 1.47856. View Source
